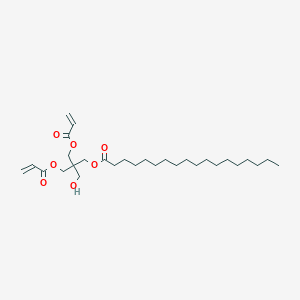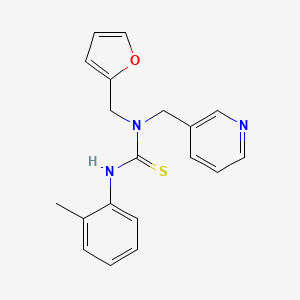
1-(2-Furanylmethyl)-3-(2-methylphenyl)-1-(3-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furanylmethyl)-3-(2-methylphenyl)-1-(3-pyridinylmethyl)thiourea is a member of thioureas.
Scientific Research Applications
Synthesis and Chemical Characterization
1-(2-Furanylmethyl)-3-(2-methylphenyl)-1-(3-pyridinylmethyl)thiourea and its derivatives have been synthesized and characterized, revealing their molecular structure and various properties. For instance, the synthesis and characterization of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea involved FT-IR, 1H-NMR, and mass spectrometry, along with computational quantum chemical studies like IR, UV, NBO analysis performed by DFT with B3LYP exchange-correlation functional, indicating its stable molecular structure and significant chemical properties (Mushtaque et al., 2016). Similarly, derivatives like N-(4-chlorobutanoyl)-N'-(2-methylphenyl)thiourea have been synthesized and characterized by spectroscopic (UV/vis, FT-IR, and NMR) and X-ray crystallography techniques, with DFT and TD-DFT calculations predicting various molecular properties, indicating the effect of isomerization on spectroscopic data (Abosadiya et al., 2015).
Molecular and Crystal Structure Analysis
The molecular and crystal structure of several derivatives of 1-(2-Furanylmethyl)-3-(2-methylphenyl)-1-(3-pyridinylmethyl)thiourea have been extensively studied. For instance, the study of furan derivatives of substituted phenylthiourea provided insights into their molecular and crystal structure through spectral studies, semi-empirical quantum-chemical calculations, and X-ray structure analyses. The findings included details about intramolecular hydrogen bonds and the three-level Fermi resonance effect in IR spectra, with X-ray single-crystal diffraction analyses corroborating the molecular and crystal structure of these compounds (Hritzová et al., 2005). Similarly, the structural investigation based on Hirshfeld surfaces of N-Aroyl-N’-(2-pyridyl)thiourea derivatives, including 1-(4Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea, highlighted the stabilization of structures by various intermolecular interactions (Draman, 2021).
Biological Activities and Applications
Derivatives of 1-(2-Furanylmethyl)-3-(2-methylphenyl)-1-(3-pyridinylmethyl)thiourea have shown potential in various biological applications. For example, 1-acetyl-3-(2-methylphenyl)thiourea and its analogs have demonstrated DNA-binding capabilities, antioxidant, cytotoxic, antibacterial, and antifungal activities, indicating their potential as anti-cancer agents (Tahir et al., 2015). Additionally, studies on N-benzoyl-N'-alkylthioureas and their complexes with metals such as Ni(II), Co(III), and Pt(II) revealed their activity against fungi and yeast, showcasing their potential in pharmaceutical applications (del Campo et al., 2004).
properties
Product Name |
1-(2-Furanylmethyl)-3-(2-methylphenyl)-1-(3-pyridinylmethyl)thiourea |
|---|---|
Molecular Formula |
C19H19N3OS |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methylphenyl)-1-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C19H19N3OS/c1-15-6-2-3-9-18(15)21-19(24)22(14-17-8-5-11-23-17)13-16-7-4-10-20-12-16/h2-12H,13-14H2,1H3,(H,21,24) |
InChI Key |
SCKDJBQVQXLHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N(CC2=CN=CC=C2)CC3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B1230500.png)
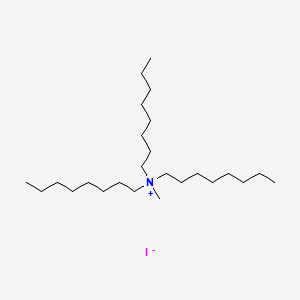
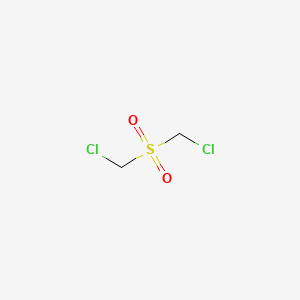
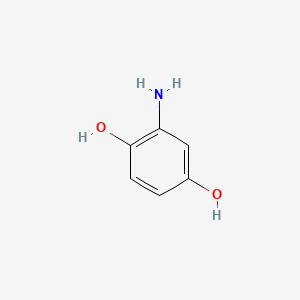
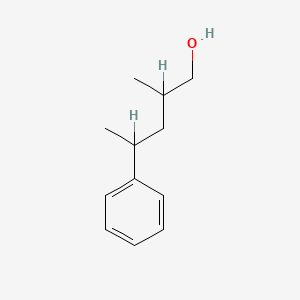
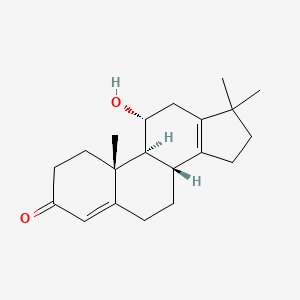
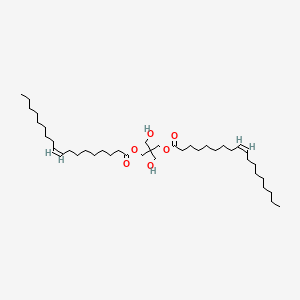
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,4-dimethoxyphenyl)methyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B1230511.png)
![1-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one](/img/structure/B1230514.png)
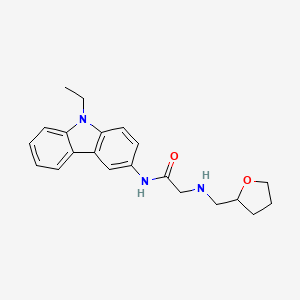
![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B1230517.png)
![2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1230519.png)
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1230520.png)
